molecular formula C11H11F3N2O2 B12359923 5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid

5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid

Cat. No.: B12359923
M. Wt: 260.21 g/mol
InChI Key: CYTJNTRANBSDRF-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H10F3N2O2 It is a member of the pyrazolidine family, characterized by a pyrazolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
  • 3-Phenyl-1H-pyrazole-4-carboxylic acid
  • 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological systems compared to similar compounds .

Properties

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(17)18)16-15-8/h1-4,8-9,15-16H,5H2,(H,17,18)

InChI Key

CYTJNTRANBSDRF-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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